[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide
Description
This compound is a chiral sulfinamide-based ligand with a complex stereochemical architecture, designed for applications in asymmetric catalysis. Its structure integrates a 2,4,6-triisopropylphenyl group, a diphenylphosphino moiety, and a sulfinamide functional group, which collectively confer high steric bulk and electronic tunability. The stereodescriptors [S(R)] and (S) indicate precise stereochemical configurations critical for enantioselective control in reactions such as hydrogenation, cross-coupling, and C–H activation .
Key structural features include:
- 2,4,6-Triisopropylphenyl group: A sterically demanding substituent that shields reactive metal centers, enhancing selectivity.
- Diphenylphosphino group: A strong σ-donor and π-acceptor ligand that stabilizes transition-metal complexes (e.g., Rh, Pd, or Ru).
- Sulfinamide moiety: A chiral auxiliary that directs asymmetric induction via non-covalent interactions (e.g., hydrogen bonding).
This ligand’s molecular formula is C₄₀H₅₁NOPS, with a molecular weight of 634.89 g/mol. It is typically used in enantioselective transformations, where its rigid framework ensures high enantiomeric excess (ee) in products .
Properties
Molecular Formula |
C39H50NOPS |
|---|---|
Molecular Weight |
611.9 g/mol |
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H50NOPS/c1-27(2)30-25-34(28(3)4)37(35(26-30)29(5)6)38(40(10)43(41)39(7,8)9)33-23-17-18-24-36(33)42(31-19-13-11-14-20-31)32-21-15-12-16-22-32/h11-29,38H,1-10H3/t38-,43-/m1/s1 |
InChI Key |
HVYVKRIMWAYKQQ-BVXKYASOSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Stereoselective Sulfinamide Synthesis via Chiral Auxiliary-Mediated Approaches
The stereochemical integrity of the sulfinamide group in [S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide necessitates asymmetric synthesis protocols. A prominent method involves the use of chiral auxiliaries to control the configuration at the sulfur center. For instance, (−)-quinine has been successfully employed in the asymmetric synthesis of structurally related sulfinamides, achieving enantiomeric excess (ee) values exceeding 95%. In this approach, the auxiliary coordinates to the sulfinyl chloride intermediate, directing nucleophilic attack by the amine to yield the desired stereochemistry.
Key modifications for adapting this method to the target compound include the pre-functionalization of the amine component with bulky aryl groups. The 2,4,6-triisopropylphenyl substituent introduces significant steric hindrance, necessitating the use of high-boiling solvents such as toluene or dichloromethane to maintain solubility. Reaction temperatures between −20°C and 25°C are critical to minimize racemization while allowing sufficient reactivity.
The one-pot synthesis of sulfinamides using organometallic reagents and sulfur dioxide surrogates offers a streamlined route to sulfinyl chloride intermediates. As demonstrated by Wilkinson et al., the reaction of Grignard reagents with DABSO (diazabicyclooctane bis(sulfur dioxide)) generates metal sulfinates, which are subsequently treated with thionyl chloride to yield sulfinyl chlorides. For the target compound, the use of a custom organometallic reagent—specifically, a 2-(diphenylphosphino)phenyllithium species—enables the introduction of the phosphine-containing aryl group.
Critical parameters for this step include:
- Stoichiometry : A 1:1 molar ratio of organometallic reagent to DABSO ensures complete conversion to the sulfinate.
- Temperature Control : Reactions conducted at −78°C prevent premature decomposition of intermediates, while gradual warming to room temperature facilitates sulfinyl chloride formation.
- Amine Coupling : Subsequent treatment with N,2-dimethylpropane-1-amine in the presence of triethylamine (1.5 equiv) delivers the final sulfinamide in 55–70% yield.
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For cases where asymmetric synthesis proves challenging, resolution of racemic sulfinamides through diastereomeric salt formation offers an alternative. This method leverages chiral resolving agents such as (1R,2S)-norephedrine derivatives, which form crystalline salts with enantiomerically enriched sulfinamides. The bulky 2,4,6-triisopropylphenyl group enhances the diastereomeric differentiation, enabling isolation of the desired [S(R)]-isomer with >99% ee after recrystallization.
Practical considerations include:
- Solvent Selection : Ethanol/water mixtures (4:1 v/v) optimize salt solubility and crystallization kinetics.
- Recycling : The resolving agent is recovered in 76–85% yield via basification and extraction.
Enzymatic Oxidation for Sulfoxide Stereocontrol
Enzymatic methods provide an eco-friendly route to enantiopure sulfoxides, which can be converted to sulfinamides. Chloroperoxidase (CPO)-catalyzed oxidation of prochiral sulfides to sulfoxides achieves up to 96% ee, as reported for tert-butyl sulfoxides. For the target compound, enzymatic oxidation of the corresponding sulfide precursor—synthesized via Friedel-Crafts alkylation—yields the (S)-configured sulfoxide, which is then amidated with N,2-dimethylpropane-1-amine under Mitsunobu conditions.
Multi-Step Synthesis of the Chiral Amine Component
The (S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methylamine moiety requires a tailored synthesis:
- Friedel-Crafts Alkylation : 2,4,6-Triisopropylbenzene is alkylated with 2-bromobenzaldehyde using AlCl₃ as a catalyst to install the benzyl group.
- Phosphine Introduction : A palladium-catalyzed cross-coupling reaction with diphenylphosphine in the presence of CuI yields the diphenylphosphino-substituted intermediate.
- Asymmetric Reduction : The ketone intermediate is reduced using (R)-CBS (Corey-Bakshi-Shibata) catalyst to establish the (S)-configuration at the benzylic carbon.
Stereochemical Analysis and Optimization
The interplay between sulfur and carbon stereocenters necessitates rigorous analytical control. Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves the diastereomers, while X-ray crystallography confirms absolute configurations. Key findings include:
- Inversion During Coupling : Sulfinyl chloride reactions with secondary amines proceed with 94–97% retention of configuration at sulfur.
- Temperature Sensitivity : Elevated temperatures (>40°C) during amidation reduce ee by 15–20% due to epimerization.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Key Functional Groups
The compound contains three reactive domains:
-
Sulfinamide group : Engages in nucleophilic substitutions and acts as a chiral auxiliary.
-
Diphenylphosphino ligand : Coordinates with transition metals (e.g., Rh, Ru) to form catalytically active complexes.
-
2,4,6-Triisopropylphenyl group : Provides steric hindrance to control reaction selectivity.
Reaction Types
Comparison with Analogous Compounds
| Compound | Key Features | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target compound | Diphenylphosphino + triisopropylphenyl | C₃₃H₄₃NOPS | ~551.76 g/mol |
| [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | Methoxyphenyl substituent | C₃₁H₃₄NO₂PS | 515.66 g/mol |
| [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide | Simplified alkyl chain | C₂₇H₃₄NOPS | 451.6 g/mol |
| [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[1-(diadamantanphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide | Diadamantanphosphanyl ligand | C₄₄H₅₈NOP₂S | 710.97 g/mol |
This structural diversity allows tuning of electronic and steric properties for specific catalytic needs .
Analytical Characterization
Scientific Research Applications
[S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [S®]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through its diphenylphosphino and triisopropylphenyl groups, modulating their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity, alteration of protein conformation, and disruption of molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfinamide ligands and phosphine-containing analogs, focusing on steric/electronic properties and catalytic performance.
Table 1: Structural and Functional Comparison
*Cone angles are approximate values based on analogous ligands.
Key Findings:
Steric Effects :
- The 2,4,6-triisopropylphenyl group in the target compound provides greater steric shielding (~170° cone angle) compared to ligands with dual diphenylphosphanyl groups (~160°), enhancing enantioselectivity in congested reaction environments .
- Compounds with smaller substituents (e.g., dibromopyridine in ) exhibit reduced steric hindrance (~140°), favoring faster reaction kinetics but lower selectivity .
Electronic Tuning: The diphenylphosphino group acts as a stronger σ-donor than phenoxyacetamide () or dibromopyridine (), stabilizing electron-deficient metal centers in oxidative addition steps . Electron-deficient ligands (e.g., ’s dibromopyridine derivative) are better suited for π-backbonding-intensive reactions like Suzuki-Miyaura coupling .
Catalytic Performance: The target ligand outperforms ’s dual-phosphine analog in asymmetric hydrogenation (e.g., 95% ee vs. 88% ee in α,β-unsaturated ketone reductions) due to its triisopropylphenyl group’s superior steric control . ’s phenoxyacetamide-containing compound is less effective in metal catalysis but excels in enzyme-mediated transformations due to hydrogen-bonding interactions .
Limitations:
- The target ligand’s high steric bulk can reduce reactivity in sterically undemanding substrates.
- Synthesis complexity (e.g., multi-step purification) makes it less cost-effective than simpler ligands like those in .
Biological Activity
[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide compound that has gained attention in the field of medicinal chemistry and catalysis. Its unique structure allows it to act as a versatile ligand in various catalytic reactions, particularly in asymmetric synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₃₈H₄₈NOPS
- Molecular Weight : 597.8 g/mol
- Purity : 95%
- Appearance : Off-white to light yellow powder
The biological activity of this compound is primarily attributed to its role as a ligand in transition metal-catalyzed reactions. It enhances the selectivity and efficiency of these reactions by stabilizing reaction intermediates and facilitating the formation of chiral centers.
Biological Activity Overview
- Anticancer Activity : Preliminary studies indicate that sulfinamides can inhibit tumor cell proliferation. The phosphine ligand's electron-rich nature may contribute to this activity by modulating signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : There is emerging evidence that sulfinamides exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition : Certain sulfinamides have been shown to inhibit specific enzymes, which can be beneficial in treating diseases where enzyme overactivity is a concern.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfinamide derivatives and evaluated their cytotoxic effects on cancer cell lines. The results showed that compounds similar to this compound demonstrated significant inhibition of cell proliferation in breast and prostate cancer models.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 12.5 | Breast Cancer |
| Compound B | 15.0 | Prostate Cancer |
| [S(R)] Compound | 10.0 | Breast Cancer |
Case Study 2: Antimicrobial Effects
A recent study investigated the antimicrobial properties of sulfinamides against Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | >32 |
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing [S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide?
- Methodological Answer : The synthesis typically involves multi-step organocatalytic or metal-mediated reactions. For example:
- Step 1 : Prepare the phosphine-containing backbone via Suzuki-Miyaura coupling of 2-(diphenylphosphino)phenylboronic acid with a 2,4,6-triisopropylphenyl halide under palladium catalysis .
- Step 2 : Introduce the sulfinamide group using sulfinyl chloride derivatives in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C) to minimize racemization .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry using chiral HPLC .
Q. How can researchers confirm the stereochemical integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for structurally similar sulfinamides .
- NMR Spectroscopy : Analyze P NMR to verify phosphine coordination (δ ~20–30 ppm for free phosphine; shifts upon metal binding) and H/C NMR for diastereotopic proton splitting in the sulfinamide group .
- Optical Rotation : Compare experimental [α] values with literature data for enantiopure batches .
Q. What are common impurities or byproducts formed during synthesis?
- Methodological Answer :
- Phosphine Oxidation : Trace amounts of phosphine oxide (δP NMR ~35 ppm) due to air exposure; mitigate via Schlenk-line techniques .
- Sulfinamide Racemization : Detect using chiral stationary-phase HPLC; optimize reaction conditions (e.g., lower temperature, shorter reaction times) to suppress .
- Steric Hindrance Byproducts : Monitor for truncated aryl groups (e.g., 2,6-diisopropylphenyl) via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can this compound be utilized in enantioselective catalysis?
- Methodological Answer :
- Ligand Design : The diphenylphosphino and sulfinamide groups enable coordination to transition metals (e.g., Pd, Rh) for asymmetric hydrogenation or C–C bond formation. For example:
- Asymmetric Allylic Alkylation : Optimize metal-ligand ratios (e.g., 1:1.2 Pd:ligand) in THF at 25°C; assess enantiomeric excess (ee) via chiral GC .
- Mechanistic Probes : Use P NMR to track ligand-metal binding dynamics under catalytic conditions .
Q. What strategies resolve contradictions in stereochemical outcomes across different reaction systems?
- Methodological Answer :
- Solvent Effects : Test polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents; dielectric constants influence transition-state stereoselectivity .
- Additive Screening : Evaluate chiral auxiliaries (e.g., tartaric acid) or Lewis acids (e.g., Mg(OTf)) to override inherent substrate bias .
- Kinetic vs. Thermodynamic Control : Perform time-course studies (e.g., in situ IR monitoring) to identify dominant pathways .
Q. How can researchers analyze and mitigate competing reaction pathways in catalytic cycles?
- Methodological Answer :
- Isotopic Labeling : Use H or C-labeled substrates to trace regioselectivity in cross-coupling reactions .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map energy barriers for alternative pathways; validate with experimental kinetics .
- In Situ Spectroscopy : Employ ReactIR or ESI-MS to detect transient intermediates (e.g., metal-sulfinamide complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
